Bis(2-hydroxyhexadecyl) hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

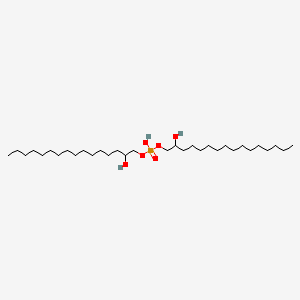

Bis(2-hydroxyhexadecyl) hydrogen phosphate: is a chemical compound with the molecular formula C32H67O6P and a molecular weight of 578.8 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of bis(2-hydroxyhexadecyl) hydrogen phosphate typically involves the reaction of 2-hydroxyhexadecanol with phosphoric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as mixing, heating, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: : Bis(2-hydroxyhexadecyl) hydrogen phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and phosphate groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as or can be used to oxidize the hydroxyl groups.

Reduction: Reducing agents like or can be employed to reduce the phosphate group.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .

Scientific Research Applications

Chemistry: : Bis(2-hydroxyhexadecyl) hydrogen phosphate is used as a surfactant and emulsifying agent in various chemical formulations. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.

Biology: : In biological research, this compound is utilized as a membrane mimic to study the interactions of proteins and lipids. It is also employed in the preparation of liposomes for drug delivery applications.

Medicine: drug formulation and delivery systems . Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs and improving their bioavailability.

Industry: : In industrial applications, this compound is used in the production of cosmetics , personal care products , and lubricants . Its surfactant properties make it valuable in formulations requiring stable emulsions and enhanced product performance.

Mechanism of Action

The mechanism of action of bis(2-hydroxyhexadecyl) hydrogen phosphate involves its interaction with lipid bilayers and membrane proteins . The hydroxyl and phosphate groups facilitate hydrogen bonding and electrostatic interactions , which contribute to its emulsifying and stabilizing properties.

Comparison with Similar Compounds

Similar Compounds

Bis(2-ethylhexyl) hydrogen phosphate: Similar in structure but with shorter alkyl chains, leading to different physical properties and applications.

Di(2-ethylhexyl) phosphate: Another related compound with distinct uses in solvent extraction and plasticizer production .

Uniqueness: : Bis(2-hydroxyhexadecyl) hydrogen phosphate stands out due to its longer alkyl chains and hydroxyl groups , which enhance its emulsifying and stabilizing capabilities. This makes it particularly valuable in applications requiring high stability and compatibility with biological systems .

Biological Activity

Bis(2-hydroxyhexadecyl) hydrogen phosphate, a phospholipid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two long-chain hydroxyalkyl groups attached to a phosphate moiety. The biological implications of this compound span various fields, including pharmacology, biochemistry, and material science.

- Molecular Formula : C34H73O4P

- Molecular Weight : 610.93 g/mol

- CAS Number : 69981-39-1

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and proteins. The long hydrocarbon chains enhance membrane fluidity and can affect the permeability of lipid bilayers. Additionally, the phosphate group can participate in various biochemical interactions, influencing cell signaling pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt bacterial cell membranes, leading to cell lysis. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and pharmaceutical applications.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

2. Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound can induce apoptosis in cancer cell lines. The compound was tested against various human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| PC-3 | 30 |

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

3. Anti-inflammatory Properties

In addition to its antimicrobial and cytotoxic effects, this compound has been observed to exhibit anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production in macrophages treated with the compound.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with topical formulations containing the compound showed significant improvement compared to those receiving standard antibiotic treatments.

Case Study 2: Cancer Cell Line Response

In a laboratory setting, this compound was tested on various cancer cell lines to assess its cytotoxic effects. Results indicated that the compound induced apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as a therapeutic agent in oncology.

Properties

CAS No. |

85099-11-2 |

|---|---|

Molecular Formula |

C32H67O6P |

Molecular Weight |

578.8 g/mol |

IUPAC Name |

bis(2-hydroxyhexadecyl) hydrogen phosphate |

InChI |

InChI=1S/C32H67O6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(33)29-37-39(35,36)38-30-32(34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30H2,1-2H3,(H,35,36) |

InChI Key |

XDMARPMWIHTFGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(COP(=O)(O)OCC(CCCCCCCCCCCCCC)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.